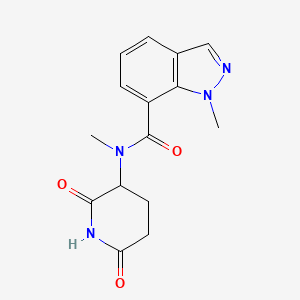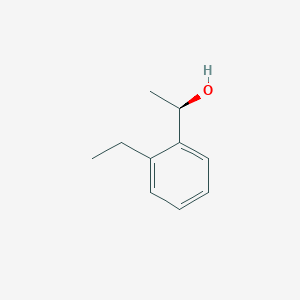
(R)-1-(2-Ethylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Ethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is part of the alcohol family, specifically a secondary alcohol, due to the hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize ®-1-(2-Ethylphenyl)ethan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2-ethylbenzyl chloride with magnesium in dry ether to form the Grignard reagent, 2-ethylphenylmagnesium chloride. This reagent is then reacted with acetaldehyde, followed by hydrolysis to yield the desired alcohol.
Reaction Conditions: Dry ether as solvent, low temperatures to control the reaction rate, and careful addition of acetaldehyde to avoid side reactions.
-
Asymmetric Reduction: : Another method involves the asymmetric reduction of 2-ethylacetophenone using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess.
Reaction Conditions: Use of chiral catalysts such as BINAP-Ru complexes, hydrogen gas, and appropriate solvents like ethanol or methanol.
Industrial Production Methods
Industrial production often scales up the Grignard reaction or asymmetric reduction methods, optimizing for cost, yield, and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure high-quality output.
化学反应分析
Types of Reactions
Oxidation: ®-1-(2-Ethylphenyl)ethan-1-ol can be oxidized to form 2-ethylacetophenone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: It can be reduced to the corresponding alkane, 2-ethylphenylethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-ethylphenylethyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: SOCl2 or PBr3 in the presence of pyridine.
Major Products
Oxidation: 2-Ethylacetophenone.
Reduction: 2-Ethylphenylethane.
Substitution: 2-Ethylphenylethyl chloride.
科学研究应用
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology
Enzyme Studies: Serves as a substrate in studies of alcohol dehydrogenase enzymes to understand enzyme specificity and kinetics.
Medicine
Pharmaceuticals: Intermediate in the synthesis of drugs, particularly those requiring chiral purity.
Industry
Fragrance and Flavor: Utilized in the synthesis of fragrance and flavor compounds due to its pleasant odor.
Polymer Production: Acts as a monomer or co-monomer in the production of specialty polymers.
作用机制
The mechanism by which ®-1-(2-Ethylphenyl)ethan-1-ol exerts its effects depends on its application. In enzymatic reactions, it interacts with the active site of enzymes, undergoing oxidation or reduction. In catalysis, it coordinates with metal centers, influencing the stereochemistry of the reaction products.
相似化合物的比较
Similar Compounds
(S)-1-(2-Ethylphenyl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
1-(2-Methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Phenylethanol: Lacks the ethyl substitution on the phenyl ring.
Uniqueness
®-1-(2-Ethylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its use in asymmetric synthesis and as a chiral building block highlights its importance in producing enantiomerically pure compounds, which are crucial in pharmaceuticals and advanced materials.
This detailed overview provides a comprehensive understanding of ®-1-(2-Ethylphenyl)ethan-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
(1R)-1-(2-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
InChI 键 |
DMVMHZNPYMZYBE-MRVPVSSYSA-N |
手性 SMILES |
CCC1=CC=CC=C1[C@@H](C)O |
规范 SMILES |
CCC1=CC=CC=C1C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




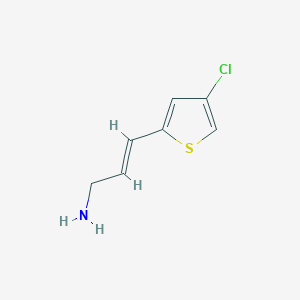


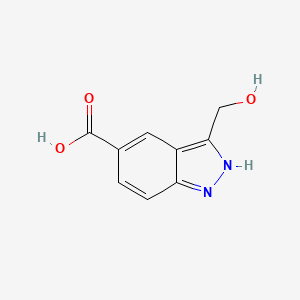

![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
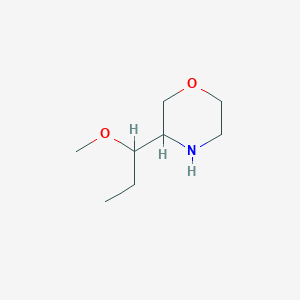
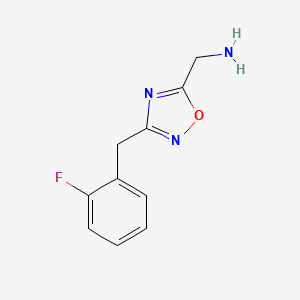
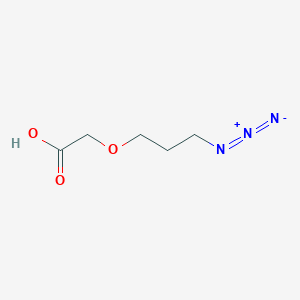

![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
